MMP‑3‑Selective Sequence Engineering: 60‑Fold Discrimination Over MMP‑1
The PYAYWMR core sequence was designed to confer stromelysin selectivity. When incorporated into the quenched‑fluorophore substrate NFF‑2 (Mca‑RPKPYANvaWMK(Dnp)‑NH₂), the resulting peptide exhibited a kcat/Km for MMP‑3 of 59,400 M⁻¹s⁻¹, compared to only 990 M⁻¹s⁻¹ for MMP‑1—a >60‑fold difference [1]. This demonstrates that the PYAYWMR motif, which is identical to the core of H‑Pro‑Tyr‑Ala‑Tyr‑Trp‑Met‑Arg‑OH, drives MMP‑3 preferential hydrolysis.
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 59,400 M⁻¹s⁻¹ for MMP‑3 (NFF‑2, contains PYAYWMR core) |
| Comparator Or Baseline | kcat/Km = 990 M⁻¹s⁻¹ for MMP‑1 (NFF‑2) |
| Quantified Difference | ~60‑fold higher catalytic efficiency for MMP‑3 versus MMP‑1 |
| Conditions | In vitro fluorogenic assay; recombinant human MMP‑3 and MMP‑1 |
Why This Matters
Procurement of the correct sequence ensures that the substrate faithfully reports MMP‑3 activity without cross‑reactivity to MMP‑1, which is critical for target‑specific inhibitor screening.
- [1] Nagase H, Fields CG, Fields GB. Design and characterization of a fluorogenic substrate selectively hydrolyzed by stromelysin 1 (matrix metalloproteinase-3). J Biol Chem. 1994;269(33):20952-7. PMID: 8063713. View Source
